molecular formula C24H22N6O4 B14683904 5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol CAS No. 27704-08-1

5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol

Cat. No.: B14683904
CAS No.: 27704-08-1
M. Wt: 458.5 g/mol
InChI Key: FTTVZMBYSSGPRE-UHFFFAOYSA-N
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Description

5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and hydrazinylidene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol typically involves multiple steps. One common method involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids such as glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The hydrazinylidene groups can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

27704-08-1

Molecular Formula

C24H22N6O4

Molecular Weight

458.5 g/mol

IUPAC Name

5-[[[4-[2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol

InChI

InChI=1S/C24H22N6O4/c1-33-21-9-7-15(11-19(21)31)13-25-27-23-17-5-3-4-6-18(17)24(30-29-23)28-26-14-16-8-10-22(34-2)20(32)12-16/h3-14,31-32H,1-2H3,(H,27,29)(H,28,30)

InChI Key

FTTVZMBYSSGPRE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC(=C(C=C4)OC)O)O

Origin of Product

United States

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